molecular formula C18H21NO3 B2457916 N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide CAS No. 1396783-15-5

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide

Cat. No.: B2457916
CAS No.: 1396783-15-5
M. Wt: 299.37
InChI Key: LBSYZONBDBEEAB-UHFFFAOYSA-N
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Description

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a hydroxyethyl group attached to a dimethylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the furan ring: The furan ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Attachment of the hydroxyethyl group: This step often involves the use of a Grignard reagent or organolithium compound to introduce the hydroxyethyl group.

    Formation of the benzamide core: The final step involves the acylation of the intermediate with 2,5-dimethylbenzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used (e.g., lithium aluminum hydride for complete reduction).

    Substitution: The furan ring and benzamide core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.

    Reduction: Formation of alcohols or alkanes from the carbonyl group.

    Substitution: Formation of halogenated derivatives or substituted benzamides.

Scientific Research Applications

N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide: Unique due to its specific combination of functional groups.

    N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-benzamide: Lacks the dimethyl substitution on the benzamide core.

    N-(2-cyclopropyl-2-(furan-2-yl)-ethyl)-2,5-dimethylbenzamide: Lacks the hydroxy group on the ethyl chain.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group, a furan ring, and a hydroxyethyl group attached to a dimethylbenzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-13(2)15(10-12)17(20)19-11-18(21,14-7-8-14)16-4-3-9-22-16/h3-6,9-10,14,21H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYZONBDBEEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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